molecular formula C18H14O2 B11744217 trans-1,2-Dihydro-1,2-dihydroxychrysene CAS No. 67175-76-2

trans-1,2-Dihydro-1,2-dihydroxychrysene

Cat. No.: B11744217
CAS No.: 67175-76-2
M. Wt: 262.3 g/mol
InChI Key: BIMJIRFFDLQHJJ-QZTJIDSGSA-N
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Description

(1R,2R)-1,2-dihydrochrysene-1,2-diol is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of two hydroxyl groups attached to a chrysene backbone, making it a diol. The chirality of the compound arises from the specific spatial arrangement of the hydroxyl groups, which are in the (1R,2R) configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-dihydrochrysene-1,2-diol typically involves the reduction of chrysene derivatives. One common method is the asymmetric dihydroxylation of chrysene using chiral catalysts. This process involves the use of osmium tetroxide (OsO₄) in the presence of a chiral ligand, such as (DHQ)₂PHAL, to achieve the desired stereochemistry. The reaction is carried out under mild conditions, typically at room temperature, and yields the diol with high enantiomeric excess.

Industrial Production Methods

Industrial production of (1R,2R)-1,2-dihydrochrysene-1,2-diol often involves the use of large-scale asymmetric dihydroxylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques. The use of chiral catalysts and ligands is crucial in maintaining the stereochemical integrity of the product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-dihydrochrysene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form diketones or quinones using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the diol can lead to the formation of chrysene or partially reduced intermediates using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like tosyl chloride (TsCl) or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution at room temperature.

    Reduction: LiAlH₄ in anhydrous ether at low temperatures.

    Substitution: TsCl in pyridine at room temperature.

Major Products

    Oxidation: Chrysene-1,2-dione or chrysene-1,2-quinone.

    Reduction: Chrysene or partially reduced chrysene derivatives.

    Substitution: Tosylated or acylated chrysene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1,2-dihydrochrysene-1,2-diol is used as a chiral building block for the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of chiral catalysts and ligands for asymmetric synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its diol structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, (1R,2R)-1,2-dihydrochrysene-1,2-diol is explored for its potential therapeutic properties. Its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in the synthesis of pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of high-performance materials and as a precursor for the synthesis of advanced polymers and resins.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-dihydrochrysene-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound can also undergo redox reactions, influencing cellular redox states and signaling pathways. These interactions are crucial in its bioactivity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1,2-dihydrochrysene-1,2-diol: The enantiomer of (1R,2R)-1,2-dihydrochrysene-1,2-diol with opposite stereochemistry.

    Chrysene-1,2-dione: An oxidized form of the diol.

    Chrysene: The parent hydrocarbon without hydroxyl groups.

Uniqueness

(1R,2R)-1,2-dihydrochrysene-1,2-diol is unique due to its specific (1R,2R) stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and interact with chiral environments makes it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

67175-76-2

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

(1R,2R)-1,2-dihydrochrysene-1,2-diol

InChI

InChI=1S/C18H14O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-10,17-20H/t17-,18-/m1/s1

InChI Key

BIMJIRFFDLQHJJ-QZTJIDSGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C[C@H]([C@@H]4O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(C4O)O

Origin of Product

United States

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